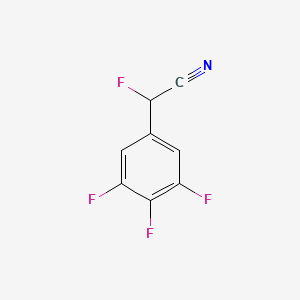

2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile

Description

Properties

Molecular Formula |

C8H3F4N |

|---|---|

Molecular Weight |

189.11 g/mol |

IUPAC Name |

2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile |

InChI |

InChI=1S/C8H3F4N/c9-5-1-4(7(11)3-13)2-6(10)8(5)12/h1-2,7H |

InChI Key |

UOWIZYHBNOESEP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(C#N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile typically involves the reaction of 3,4,5-trifluorobenzyl chloride with potassium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield the desired nitrile compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile undergoes various chemical reactions, including:

Substitution Reactions: The nitrile group can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The aromatic ring can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in polar solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

Substitution: Formation of azides or ethers.

Reduction: Formation of primary amines.

Oxidation: Formation of carboxylic acids or quinones.

Scientific Research Applications

Chemistry: 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of novel pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound to investigate the interactions of fluorinated molecules with enzymes and receptors .

Medicine: The compound’s potential as a precursor in the synthesis of fluorinated drugs is of significant interest. Fluorinated drugs often exhibit enhanced metabolic stability and bioavailability, making them valuable in medicinal chemistry .

Industry: In the industrial sector, 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced polymers and coatings .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile involves its interaction with specific molecular targets. The fluorinated aromatic ring can engage in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural analogs and their substituent patterns:

Key Observations:

- Substituent Position Matters : The 3,4,5-trifluoro substitution on the phenyl ring creates a symmetrical, highly electron-deficient environment, enhancing the nitrile group’s electrophilicity compared to asymmetrical analogs like 2,4,5-trifluoro derivatives .

- Fluorine Count: Increasing fluorine atoms (e.g., trifluoro vs.

- Steric Effects : Bulky substituents (e.g., methyl groups) reduce reactivity by hindering access to the nitrile group, whereas fluorine’s small size minimizes steric interference .

Physical and Spectroscopic Data

- 2,4-Difluorophenylacetonitrile : Purity ≥97%, melting point ~45–50°C (estimated) .

- Fluorinated Acetic Acids : Derivatives like 2,4,5-Trifluorophenylacetic acid () exhibit higher melting points due to hydrogen bonding, whereas nitriles prioritize solubility in organic solvents .

- Chromatography : Fluorinated nitriles are often analyzed via UPLC with acetonitrile/water gradients, as seen in LC/MS studies of related compounds .

Biological Activity

2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile is a fluorinated organic compound with the molecular formula C9H6F4N and a molar mass of approximately 189.11 g/mol. Its unique structure, characterized by multiple fluorine atoms, influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, potential therapeutic applications, and relevant case studies.

The presence of fluorine atoms in 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile enhances its lipophilicity and alters its electronic properties, which can lead to increased binding affinity to various biological targets. The compound's synthesis can be achieved through several methods, which may yield derivatives with enhanced biological activities.

Biological Activity

Interaction Studies:

Preliminary studies indicate that 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile exhibits favorable interactions with protein targets. The electronic properties of fluorinated compounds often result in increased binding affinities due to stronger hydrogen bonding and hydrophobic interactions. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Case Studies:

-

Antimicrobial Activity:

Research has shown that fluorinated compounds can exhibit significant antimicrobial properties. In a study evaluating various fluorinated acetonitriles, compounds similar to 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile demonstrated inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of multiple fluorine substituents was correlated with increased potency. -

Antimalarial Potential:

A study focusing on dihydroorotate dehydrogenase (DHODH) inhibitors identified 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile as a candidate for further investigation against malaria. Compounds targeting DHODH have shown promise in suppressing Plasmodium growth in vivo. Although specific data on this compound's efficacy in malaria models is limited, its structural similarity to known inhibitors suggests potential activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for 2-fluoro-2-(3,4,5-trifluorophenyl)acetonitrile indicates that the presence of electron-withdrawing groups like fluorine enhances biological activity. A comparative analysis with other related compounds highlights the significance of fluorination:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Fluoro-2-(3-fluorophenyl)acetonitrile | C9H8FN | Single fluorine on phenyl group |

| 2-Fluoro-2-(3,5-difluorophenyl)acetonitrile | C9H8F2N | Two fluorines on phenyl group |

| 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile | C9H6F4N | Three fluorines on phenyl; enhanced activity |

| 2-Fluoro-2-(4-fluorophenyl)acetonitrile | C9H8F2N | Fluorine at para position on phenyl |

Q & A

Q. What are the primary synthetic routes for 2-Fluoro-2-(3,4,5-trifluorophenyl)acetonitrile?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, fluorinated aromatic precursors like 3,4,5-trifluorophenyl derivatives can undergo cyanation or nitrile group introduction using reagents such as potassium cyanide or trimethylsilyl cyanide. A related compound, 3,4,5-(trifluorophenyl)acetonitrile (CAS 220228-03-5), has been synthesized via similar pathways . Acetonitrile-based solvents are often employed in such reactions due to their polarity and stability under fluorination conditions .

Q. How can spectroscopic methods (NMR, IR, MS) be used to characterize this compound?

- NMR : The fluorine atoms in the 3,4,5-trifluorophenyl group produce distinct splitting patterns in NMR, while the nitrile group’s carbon ( ppm) is identifiable in NMR.

- IR : The nitrile group exhibits a sharp absorption band near 2240–2260 cm.

- MS : High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak (M) at m/z corresponding to CHFN (calculated molecular weight: ~226.04 g/mol). Similar fluorinated acetonitriles, such as 2-(2,6-difluorophenyl)acetonitrile, have been characterized using these techniques .

Q. What safety precautions are critical when handling this compound?

Fluorinated nitriles may release toxic hydrogen cyanide (HCN) under decomposition or acidic conditions. Proper PPE (gloves, goggles, respirators) and ventilation are essential. Hazard codes for analogous compounds (e.g., 2-(2,6-difluorophenyl)acetonitrile) include warnings for skin/eye irritation (H315, H319) and acute toxicity (H302, H332) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize the synthesis of this compound?

DoE methodologies, such as factorial design, can systematically evaluate variables like temperature, solvent polarity, and reagent stoichiometry. For example, a central composite design might identify optimal conditions for maximizing yield while minimizing by-products like unreacted fluorinated precursors. Statistical analysis of variance (ANOVA) can prioritize factors influencing reaction efficiency, as demonstrated in studies on TiO photocatalysis and other fluorinated systems .

Q. What computational strategies are effective in predicting reaction pathways for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates in fluorination or cyanation steps. Institutions like ICReDD integrate reaction path search algorithms with experimental data to predict viable synthetic routes. For instance, computational screening of fluorinated aromatic substrates can identify electrophilic sites for nitrile group installation .

Q. How does this compound serve as a precursor for heterocyclic or pharmaceutical intermediates?

The nitrile group undergoes nucleophilic addition (e.g., with Grignard reagents) to form ketones or amines, while the fluorine substituents enhance metabolic stability in drug candidates. For example, 3,5-difluorophenylacetonitrile derivatives are intermediates in kinase inhibitors or antiviral agents. The trifluoromethyl group in related compounds (e.g., [4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile, CAS 220239-65-6) is critical for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.